molecular formula C27H36N8O7 B12318794 Urokinase Substrate I, Colorimetric

Urokinase Substrate I, Colorimetric

Cat. No.: B12318794
M. Wt: 584.6 g/mol
InChI Key: PPUGEVRMBYCGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urokinase Substrate I, Colorimetric, also known as Z-Val-Gly-Arg-pNA, is a synthetic amino acid substrate used primarily in biochemical assays to measure the activity of urokinase, an enzyme that converts plasminogen to plasmin. This conversion is crucial in the process of fibrinolysis, which is the breakdown of blood clots. The substrate is colorimetric, meaning it produces a color change when cleaved by urokinase, allowing for easy quantification of enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Urokinase Substrate I, Colorimetric, is synthesized through a series of peptide coupling reactions. The sequence Z-Val-Gly-Arg-pNA is constructed by sequentially coupling protected amino acids. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .

Industrial Production Methods

In an industrial setting, the production of Urokinase Substrate I involves large-scale peptide synthesis using automated peptide synthesizers. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions

Urokinase Substrate I undergoes hydrolysis when exposed to urokinase. The enzyme cleaves the peptide bond between the arginine and p-nitroaniline (pNA) moieties, releasing pNA, which can be quantified by measuring absorbance at 405 nm .

Common Reagents and Conditions

Major Products

The primary product of the reaction is p-nitroaniline, which is released upon cleavage of the substrate by urokinase. This product is detected colorimetrically, providing a measure of urokinase activity .

Scientific Research Applications

Urokinase Substrate I, Colorimetric, has a wide range of applications in scientific research:

    Biochemistry: Used to study the activity of urokinase and other serine proteases.

    Medicine: Employed in assays to measure fibrinolytic activity, which is important in understanding and treating conditions related to blood clotting.

    Drug Development: Utilized in screening for inhibitors of urokinase, which could be potential therapeutic agents for diseases involving excessive clot formation.

    Industrial Applications: Applied in quality control processes to ensure the activity of urokinase in pharmaceutical preparations

Mechanism of Action

Urokinase Substrate I functions by mimicking the natural substrate of urokinase. When urokinase cleaves the substrate, it releases p-nitroaniline, which can be measured spectrophotometrically. The mechanism involves the hydrolysis of the peptide bond between arginine and p-nitroaniline, facilitated by the serine protease activity of urokinase .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl-Arg-pNA: Another colorimetric substrate used to measure the activity of serine proteases.

    Acetyl-Gly-Arg-pNA: Similar in structure and function, used in various protease assays.

    Suc-Ala-Ala-Pro-Phe-pNA: A substrate for chymotrypsin-like proteases

Uniqueness

Urokinase Substrate I is unique due to its specific sequence (Z-Val-Gly-Arg-pNA), which makes it highly selective for urokinase. This selectivity allows for precise measurement of urokinase activity without interference from other proteases .

Properties

Molecular Formula

C27H36N8O7

Molecular Weight

584.6 g/mol

IUPAC Name

benzyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C27H36N8O7/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-21(9-6-14-30-26(28)29)24(37)32-19-10-12-20(13-11-19)35(40)41/h3-5,7-8,10-13,17,21,23H,6,9,14-16H2,1-2H3,(H,31,38)(H,32,37)(H,33,36)(H,34,39)(H4,28,29,30)

InChI Key

PPUGEVRMBYCGHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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